3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one
Overview
Description
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the molecular formula C16H15N5 . It has a molecular weight of 277.32 . This compound is a selective inhibitor of protein kinase C (PKC) and is used in COVID-19-related research .
Synthesis Analysis
A series of new urea/thiourea derivatives were synthesized by simple addition reaction of functionalized phenyl isocyanates/isothiocyanates with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (imatinib intermediate) in the presence of 1,4-dimethyl piperazine (DMPZ) as a base .
Molecular Structure Analysis
The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .
Chemical Reactions Analysis
The compound was synthesized by a simple addition reaction of functionalized phenyl isocyanates/isothiocyanates with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine .
Physical and Chemical Properties Analysis
The compound has a melting point of 133-1350C, a predicted boiling point of 537.3±60.0 °C, and a predicted density of 1.266±0.06 g/cm3 .
Scientific Research Applications
Antibacterial Applications
Oxazolidinones, including analogs similar to 3-(5-Amino-2-methylphenyl)-1,3-oxazolidin-2-one, have been extensively studied for their potent antibacterial activities. They possess a unique mechanism of inhibiting bacterial protein synthesis, making them effective against a wide range of clinically significant pathogens. For example, U-100592 and U-100766, two novel oxazolidinone analogs, demonstrated significant in vitro activities against various human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococci, and strains of Mycobacterium tuberculosis resistant to common antitubercular agents (Zurenko et al., 1996). These findings underscore the potential of oxazolidinones as critical agents in the fight against multidrug-resistant bacterial infections.
Synthetic Applications
Oxazolidinones are also valuable in synthetic organic chemistry, serving as precursors for the synthesis of N-alkyl-β-amino acids, which are important building blocks in pharmaceuticals and biologically active compounds. Studies have shown that 1,3-oxazolidin-5-ones can be used effectively to synthesize N-methyl α- and β-amino acids (Hughes & Sleebs, 2008). This highlights the versatility of oxazolidinones in chemical synthesis, offering pathways to a variety of structurally diverse and complex molecules.
Detection and Analysis
The development of monoclonal antibodies for detecting oxazolidinone derivatives highlights another research application. For instance, antibodies have been produced for the detection of AOZ, a tissue-bound metabolite of furazolidone, indicating the relevance of oxazolidinones in veterinary medicine and food safety (Vass et al., 2018). This is particularly important for monitoring antibiotic residues in animal-derived food products, ensuring compliance with safety standards and regulations.
Safety and Efficacy Improvements
Research continues into improving the safety and efficacy of oxazolidinones. Efforts to identify novel analogs with reduced side effects, such as monoamine oxidase inhibition, are ongoing. This includes the discovery of compounds with specific substitutions that demonstrate good antibacterial activity while minimizing potential adverse effects, contributing to the development of safer therapeutic options (Reck et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(5-amino-2-methylphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-3-8(11)6-9(7)12-4-5-14-10(12)13/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTUQGQOHYVNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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